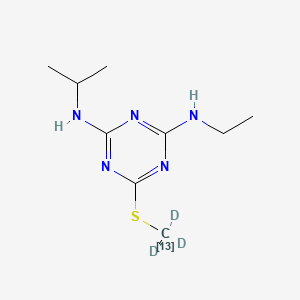
Ametryn-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ametryn-13C,d3 is a labeled version of the herbicide Ametryn, which belongs to the Triazine chemical family. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific studies. Ametryn itself is known for inhibiting photosynthesis and other enzymatic processes, making it effective against annual broadleaf weeds and grasses .
Chemical Reactions Analysis
Ametryn-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Ametryn can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with Ametryn. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Ametryn-13C,d3 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the environmental fate of herbicides.
Biology: Helps in understanding the metabolic pathways of herbicides in plants and microorganisms.
Medicine: Can be used in studies related to the toxicological effects of herbicides.
Industry: Employed in the development of new herbicidal formulations and in environmental monitoring .
Mechanism of Action
Ametryn-13C,d3 exerts its effects by inhibiting photosynthesis and other enzymatic processes in plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to other Triazine herbicides .
Comparison with Similar Compounds
Ametryn-13C,d3 can be compared to other Triazine herbicides such as:
- Atrazine
- Simazine
- Propazine These compounds share a similar mechanism of action but differ in their specific chemical structures and environmental persistence. This compound is unique due to its isotopic labeling, which allows for more detailed scientific studies .
Properties
Molecular Formula |
C9H17N5S |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
4-N-ethyl-2-N-propan-2-yl-6-(trideuterio(113C)methylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)/i4+1D3 |
InChI Key |
RQVYBGPQFYCBGX-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC(=NC(=N1)NC(C)C)NCC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


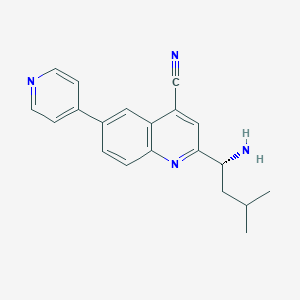

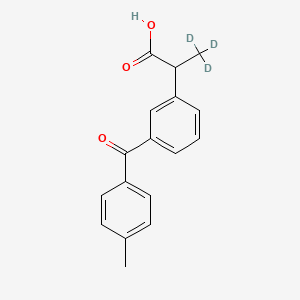
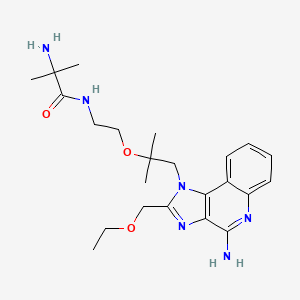
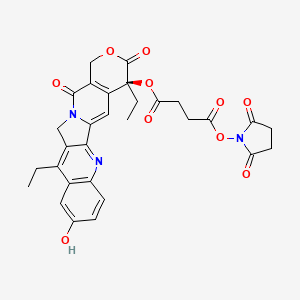
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
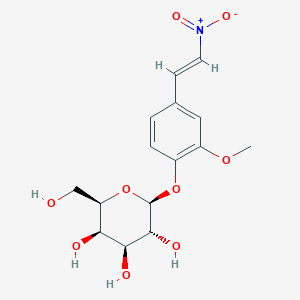
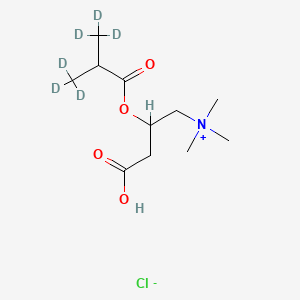

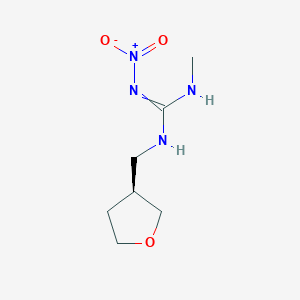
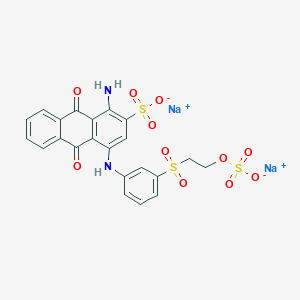
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
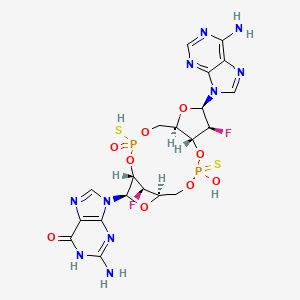
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
